5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone
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Overview
Description
5,7,3’,4’-Tetrahydroxy-3-methoxy-8-geranylflavone: is a prenylflavone, a type of flavonoid, known for its anti-proliferative effects on breast cancer cells. This compound can be isolated from the ethyl acetate-soluble extract of the barks of Broussonetia papyrifera .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically extracted from natural sources. The extraction process involves using ethyl acetate as a solvent to isolate the compound from the bark of Broussonetia papyrifera .
Industrial Production Methods: Currently, there is limited information on the industrial production methods for 5,7,3’,4’-Tetrahydroxy-3-methoxy-8-geranylflavone. Most of the production is done on a laboratory scale through extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its hydroxyl groups.
Reduction: Reduction reactions can modify the flavone structure.
Substitution: Substitution reactions can occur at various positions on the flavone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various catalysts and solvents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavones.
Scientific Research Applications
Chemistry: The compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Biology: In biological research, 5,7,3’,4’-Tetrahydroxy-3-methoxy-8-geranylflavone is investigated for its anti-proliferative effects on breast cancer cells .
Medicine: The compound shows promise in cancer research, particularly in inhibiting the growth of breast cancer cells .
Industry: While its industrial applications are still under exploration, the compound’s potential in pharmaceuticals and natural product chemistry is significant.
Mechanism of Action
The compound exerts its effects primarily through its anti-proliferative activity on breast cancer cells. It can inhibit the growth of these cells by interfering with specific molecular pathways involved in cell proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to interact with estrogen receptors and other signaling molecules.
Comparison with Similar Compounds
5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone: Another prenylflavone with similar anti-proliferative effects on breast cancer cells.
Uralenol: A prenylflavone with anti-cancer properties.
Papyriflavonol A: Known for its anti-inflammatory and anti-cancer activities.
Broussoflavonol B: Exhibits anti-cancer and anti-inflammatory effects.
Broussochalcone A: Another compound with significant anti-cancer properties.
Uniqueness: 5,7,3’,4’-Tetrahydroxy-3-methoxy-8-geranylflavone is unique due to its specific structure and the presence of a geranyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C26H28O7 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-3-methoxychromen-4-one |
InChI |
InChI=1S/C26H28O7/c1-14(2)6-5-7-15(3)8-10-17-19(28)13-21(30)22-23(31)26(32-4)24(33-25(17)22)16-9-11-18(27)20(29)12-16/h6,8-9,11-13,27-30H,5,7,10H2,1-4H3/b15-8+ |
InChI Key |
AHZUPZUDBQBABD-OVCLIPMQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)C)C |
Origin of Product |
United States |
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